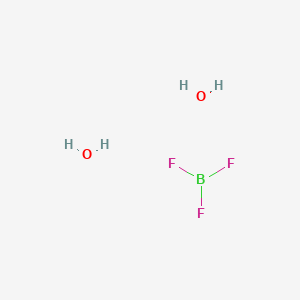

Boron trifluoride dihydrate

Description

Significance and Research Context of Boron Trifluoride Dihydrate

This compound is a commercially available and versatile reagent that serves as a potent catalyst in a multitude of organic reactions. smolecule.comchemimpex.comchemimpex.com Its utility stems from its strong Lewis acidic character, which allows it to facilitate a wide range of chemical transformations. smolecule.com Researchers utilize this compound in the synthesis of fine chemicals, pharmaceuticals, and complex organic molecules. chemimpex.com Beyond its catalytic applications, this compound is also employed in the preparation of other boron-containing compounds, which are important in materials science. chemimpex.com

The compound's ability to promote reactions under relatively mild conditions makes it an attractive choice in various synthetic endeavors. chemimpex.com It is recognized for its capacity to enhance reaction rates and, in many cases, to influence the selectivity of chemical transformations, leading to higher yields of desired products. chemimpex.com

Fundamental Role of Lewis Acidity in Catalysis Pertaining to this compound

The catalytic activity of this compound is fundamentally linked to the concept of Lewis acidity. A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base. In the case of boron trifluoride, the boron atom is electron-deficient and readily accepts electrons, forming an adduct with the reactant. This interaction activates the substrate, making it more susceptible to nucleophilic attack and thereby lowering the activation energy of the reaction.

This principle is central to the diverse catalytic applications of this compound, which include:

Polymerization: It can initiate the polymerization of unsaturated compounds like those containing double or triple bonds. smolecule.com

Alkylation: It is used to add an alkyl group to a substrate. mdpi.com

Friedel-Crafts Reactions: A classic set of reactions involving the alkylation or acylation of aromatic rings. smolecule.combeilstein-journals.org

Esterification: The formation of esters from carboxylic acids and alcohols.

Condensation Reactions: Reactions where two molecules combine, often with the elimination of a small molecule like water. mdpi.comnih.govresearchgate.net

Historical Development of Academic Research on this compound

The story of this compound begins with the discovery of boron trifluoride (BF₃) gas in 1808 by French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard. oshaedne.com However, it was not until 1934 that the specific hydrates of boron trifluoride were systematically investigated and reported by Hans Meerwein and Wilhelm Pannwitz. mdpi.comresearchgate.net Their work detailed the formation of both the monohydrate (BF₃·H₂O) and the dihydrate (BF₃·2H₂O). mdpi.comresearchgate.net Meerwein and Pannwitz's research laid the groundwork for understanding the nature and stability of these hydrated complexes. mdpi.comresearchgate.net

The commercial production of boron trifluoride began in the 1930s, which spurred a significant increase in research into its applications as a catalyst. cdc.gov Over the following decades, the scientific community continued to explore the utility of boron trifluoride and its hydrates in a growing number of organic transformations. The work of researchers in the mid-20th century further solidified the position of boron trifluoride complexes as indispensable tools in synthetic organic chemistry. bits-pilani.ac.in More recent research has continued to uncover new applications and refine existing methods, such as the use of this compound in the high-yield Pechmann condensation for the synthesis of coumarin (B35378) derivatives. mdpi.comnih.govresearchgate.net

Detailed Research Findings

This compound has proven to be a highly effective catalyst in a variety of organic reactions. Below are tables detailing some of its key applications and the results obtained in specific research studies.

Catalytic Applications of this compound

| Reaction Type | Description |

| Pechmann Condensation | Synthesis of coumarins from phenols and β-ketoesters. mdpi.comnih.govresearchgate.net |

| Friedel-Crafts Alkylation | Alkylation of aromatic compounds. beilstein-journals.orgethz.ch |

| Polymerization | Initiation of polymerization of vinyl monomers. researchgate.net |

| Fries Rearrangement | Rearrangement of phenolic esters to hydroxyaryl ketones. researchgate.net |

Research Findings on the Pechmann Reaction Catalyzed by this compound

The Pechmann condensation for the synthesis of 4-methylcoumarin (B1582148) derivatives demonstrates the high efficiency of this compound as a catalyst.

| Substrate (Phenol) | Product | Reaction Conditions | Yield (%) | Reference |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | 60 °C, 20 min | 99 | mdpi.comresearchgate.net |

| Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 60 °C, 5 min | 99 | researchgate.net |

| Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 60 °C, 5 min | 98 | researchgate.net |

| 3-Methoxyphenol | 7-Methoxy-4-methylcoumarin | 60 °C, 20 min | 98 | mdpi.comresearchgate.net |

| 3-Ethoxyphenol | 7-Ethoxy-4-methylcoumarin | 60 °C, 20 min | 99 | mdpi.comresearchgate.net |

Properties

IUPAC Name |

trifluoroborane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3.2H2O/c2-1(3)4;;/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCYPBSRKLJZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3.2H2O, BF3H4O2 | |

| Record name | BORON TRIFLUORIDE, DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033264 | |

| Record name | Boron trifluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trifluoride dihydrate is a fuming liquid. It may be corrosive to skin, eyes and mucous membranes. This material may be toxic by inhalation. It is used as a catalyst in chemical reactions., Liquid, Fuming liquid; [CAMEO] Red-brown liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | BORON TRIFLUORIDE, DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13319-75-0, 16903-52-9 | |

| Record name | BORON TRIFLUORIDE, DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen trifluorohydroxyborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Boron Trifluoride Dihydrate

Preparation from Boron Trifluoride and Water

The most direct method for synthesizing boron trifluoride dihydrate involves the reaction of boron trifluoride (BF₃) gas with water. boreal-laser.com This exothermic reaction requires careful control to ensure the formation of the dihydrate over other hydrated species. boreal-laser.com

The formation of this compound is highly dependent on the reaction conditions. Key parameters that must be precisely controlled include the molar ratio of the reactants and the temperature. The reaction of boron trifluoride with water can yield a range of hydrates, including the monohydrate (BF₃·H₂O), dihydrate (BF₃·2H₂O), and trihydrate (BF₃·3H₂O). boreal-laser.com3m.com To selectively synthesize the dihydrate, the amount of water must be carefully measured to provide two moles of water for every mole of boron trifluoride. The temperature of the reaction is also critical and is typically maintained at a low level to manage the exothermic nature of the reaction and prevent the formation of byproducts.

The synthesis of boron trifluoride monohydrate and dihydrate are closely related, with the primary difference being the stoichiometry of the water added. Boron trifluoride monohydrate is a fuming liquid that is unstable at room temperature. mdpi.com In contrast, the dihydrate is more stable and can be distilled under reduced pressure. mdpi.com The monohydrate is considered a superacid, exhibiting stronger acidic properties than the dihydrate. mdpi.com The formation of the monohydrate occurs when one mole of boron trifluoride reacts with one mole of water. google.com

| Property | This compound (BF₃·2H₂O) | Boron Trifluoride Monohydrate (BF₃·H₂O) |

| Stability | More stable, can be distilled under reduced pressure. mdpi.com | Unstable at room temperature, fumes in air. mdpi.com |

| Acidity | Lewis acid. chemimpex.com | Superacid (stronger acidity). mdpi.com |

| Formation | Reaction of BF₃ with two molar equivalents of water. google.com | Reaction of BF₃ with one molar equivalent of water. google.com |

Production from Boron Oxides with Hydrogen Fluoride (B91410)

B₂O₃ + 6HF → 2BF₃ + 3H₂O wikipedia.org

In this process, the water produced can react with the boron trifluoride to form the dihydrate, provided the conditions are controlled appropriately. This method is a significant route for the large-scale manufacturing of boron trifluoride. wikipedia.org

Synthesis via Lower Alkyl Alcohol-Boron Trifluoride Complexes

This compound can also be synthesized from lower alkyl alcohol-boron trifluoride complexes. google.com This method involves the reaction of a complex, such as boron trifluoride dimethanol, with water, leading to the displacement of the alcohol and the formation of the dihydrate. google.com

A specific example of this method is the reaction of boron trifluoride dimethanol complex (BF₃·2CH₃OH) with water. google.com The boron trifluoride dimethanol complex is a strongly acidic liquid. google.com When this complex is treated with a sufficient amount of water, the methanol (B129727) molecules are displaced, resulting in the formation of this compound. google.com This reaction provides a convenient route to the dihydrate from a liquid precursor. google.com

| Reactant | Product | Reference |

| Boron trifluoride dimethanol complex (BF₃·2CH₃OH) and Water (H₂O) | This compound (BF₃·2H₂O) and Methanol (CH₃OH) | google.com |

Process Optimization for Laboratory and Scalable Synthesis

Optimizing the synthesis of this compound for both laboratory and larger-scale production requires careful consideration of several factors. For laboratory synthesis, the direct reaction of boron trifluoride gas with a precise amount of water in a controlled environment is often employed. acs.org For scalable synthesis, process optimization focuses on maximizing yield, ensuring purity, and maintaining safety. acs.orgscale-up.com This includes the development of robust processes that can be reliably scaled up. acs.orgscale-up.com The use of continuous flow reactors is an emerging trend for the safe and efficient production of chemicals, which could be applied to the synthesis of boron trifluoride and its derivatives. sci-hub.se The choice of starting materials, such as using boron oxides and hydrogen fluoride for large-scale production, is also a key aspect of process optimization. wikipedia.org

Chemical Reactivity and Hydrolysis Mechanisms of Boron Trifluoride Dihydrate

Hydrolysis Pathways and Equilibrium in Aqueous Systems

The interaction of boron trifluoride with water is a multifaceted process that begins with the formation of hydrates and proceeds through a series of hydrolysis reactions. wikipedia.orgnih.gov

Formation of Hydrolysis Products: Fluoboric Acid, Monohydroxyfluoroboric Acid, Dihydroxyfluoroboric Acid, Trihydroxyfluoroboric Acid, and Boric Acid

When boron trifluoride (BF₃) dissolves in water, it undergoes hydrolysis, leading to an equilibrium mixture of several species. nih.govresearchgate.net The reaction starts with the formation of an aquo adduct, H₂O-BF₃. wikipedia.orgglobalspec.com This adduct can then lose a hydrogen fluoride (B91410) (HF) molecule, which subsequently reacts with another BF₃ molecule to form fluoboric acid (HBF₄). wikipedia.orgasianpubs.org

In aqueous solutions, a series of partially hydrolyzed fluoroborate species are formed. europa.eu These include:

Fluoboric acid (HBF₄) nih.gov

Monohydroxyfluoroboric acid (HBF₃OH) nih.govresearchgate.net

Dihydroxyfluoroboric acid (HBF₂(OH)₂) nih.govresearchgate.net

Trihydroxyfluoroboric acid (HBF(OH)₃) nih.govresearchgate.net

Boric acid (H₃BO₃) nih.govresearchgate.net

Research indicates that in dilute hydrolysis solutions of boron trifluoride, the primary species present are H⁺, BF₄⁻, BF₃OH⁻, and H₃BO₃. researchgate.net The concentrations of BF₂(OH)₂⁻ and F⁻ are considered insignificant, and BF(OH)₃⁻ is virtually absent. researchgate.net Dihydroxyfluoroboric acid has been identified as a metastable species at 25°C, which can disproportionate into H₃OBF₃OH and boric acid. researchgate.net Trihydroxyfluoroboric acid is not believed to exist in a pure state. researchgate.net

Sequential Fluoride Ligand Replacement by Hydroxyl Groups

The formation of the various hydroxyfluoroboric acids occurs through the stepwise replacement of fluoride ligands with hydroxyl (OH) groups. europa.euoshaedne.com This process is a series of equilibrium reactions:

HBF₄ + H₂O ⇌ HBF₃(OH) + HF europa.eu

HBF₃(OH) + H₂O ⇌ HBF₂(OH)₂ + HF europa.eu

HBF₂(OH)₂ + H₂O ⇌ HBF(OH)₃ + HF europa.eu

HBF(OH)₃ ⇌ B(OH)₃ + HF europa.eu

The B-F bond in boron trifluoride is notably strong, which influences the kinetics of these substitution reactions. thieme-connect.de The hydrolysis proceeds via the addition of a nucleophile (in this case, a water molecule or hydroxide (B78521) ion) to the boron atom, forming a borate (B1201080) complex, from which a fluoride ion is then eliminated. thieme-connect.de

Influence of Moisture on Dihydrate Formation from Anhydrous Boron Trifluoride

Anhydrous boron trifluoride is a gas that reacts readily with moisture in the air. wikipedia.orgontosight.ai This reaction is exothermic and results in the formation of dense white fumes, which are aerosol droplets of hydrated BF₃. globalspec.comoshaedne.com Even at low humidity levels, boron trifluoride reacts with water to form the dihydrate, BF₃·2H₂O. nih.gov

Boron trifluoride is extremely hygroscopic, and the presence of even trace amounts of moisture can lead to the formation of not only the dihydrate but also other hydrates such as the monohydrate (BF₃·H₂O) and trihydrate (BF₃·3H₂O). 3m.comboreal-laser.com These hydrates exist as liquid adducts at room temperature. 3m.comboreal-laser.com The formation of these hydrates and subsequent corrosive acids can cause issues in handling systems, leading to the deposition of white boron oxide-based materials and corrosion of metals. 3m.com

Reaction with Other Chemical Species

Boron trifluoride dihydrate exhibits reactivity with a range of other chemical substances, a characteristic stemming from the Lewis acidic nature of the parent BF₃ molecule.

Reactivity with Alkali Metals, Alkaline Earth Metals (excluding Magnesium), and Alkyl Nitrates

This compound reacts incandescently when heated with alkali metals (such as sodium and potassium) and alkaline earth metals (with the exception of magnesium). chemicalbook.comnoaa.govechemi.com It is also incompatible with alkyl nitrates, reacting violently with them after what can be an induction period of several hours. echemi.comnj.gov

| Reactant Group | Specific Examples | Observed Reactivity with this compound |

| Alkali Metals | Sodium, Potassium chemicalbook.comnj.gov | Incandescence upon heating chemicalbook.comnoaa.gov |

| Alkaline Earth Metals | Calcium chemicalbook.com | Incandescence upon heating (excluding Magnesium) chemicalbook.comnoaa.gov |

| Alkyl Nitrates | Ethyl nitrate (B79036), Butyl nitrate echemi.comnj.gov | Violent reaction with gas evolution after an induction period echemi.com |

Formation of Other Hydrates and Adducts

Boron trifluoride is a versatile Lewis acid that readily forms adducts with Lewis bases, which are molecules or ions that can donate a pair of electrons. wikipedia.org Besides water, which leads to the formation of various hydrates, BF₃ can form complexes with a variety of other molecules. 3m.comborates.today

These include:

Ethers (e.g., diethyl ether to form boron trifluoride diethyl etherate) wikipedia.org

Alcohols (e.g., methanol) borates.today

Amines asianpubs.org

Phenols borates.today

Phosphoric acid borates.today

The formation of these adducts is a key aspect of the chemistry of boron trifluoride and its utility as a catalyst in organic synthesis. ontosight.ai this compound itself can be prepared by reacting a lower alkyl alcohol-boron trifluoride complex, such as BF₃·2CH₃OH, with water. google.com

Catalytic Applications of Boron Trifluoride Dihydrate in Organic Synthesis

Condensation Reactions

Boron trifluoride is known to catalyze condensation reactions. wikipedia.org Boron trifluoride dihydrate, in particular, has demonstrated high efficacy in specific types of condensation reactions.

This compound serves as an efficient activator in the Pechmann condensation, a method for synthesizing coumarin (B35378) derivatives. sigmaaldrich.comscientificlabs.co.ukmdpi.com This reaction typically involves the condensation of a substituted phenol (B47542) with a β-ketoester, such as methyl acetoacetate (B1235776), to produce 4-methylcoumarin (B1582148) derivatives. mdpi.comnih.gov

Studies have shown that using this compound as a catalyst can lead to excellent yields of the corresponding 4-methylcoumarin derivatives, often in the range of 98-99%. mdpi.comnih.govresearchgate.net The reaction can be carried out by heating a mixture of the phenol, methyl acetoacetate, and this compound. mdpi.com An advantage of this method is the potential for reusing the catalyst, making the synthesis more economical. mdpi.comresearchgate.net

Table 1: Synthesis of 4-methylcoumarin derivatives using this compound

| Phenol Derivative | Product (4-methylcoumarin derivative) | Yield (%) |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | 99 |

| Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 99 |

| Orcinol | 5-Hydroxy-4,7-dimethylcoumarin | 98 |

| m-Cresol | 4,7-Dimethylcoumarin | 98 |

| 3-Methoxyphenol | 7-Methoxy-4-methylcoumarin | 98 |

Data sourced from a study by Stoyanov et al. mdpi.com

The mechanism of the Pechmann condensation is understood to involve three key steps: hydroxyalkylation, transesterification, and dehydration, which occur concurrently to form the coumarin heterocycle. mdpi.com While the exact sequence can be debated, a plausible mechanism involves an initial transesterification followed by an intramolecular hydroxyalkylation (electrophilic aromatic substitution) and subsequent dehydration. acs.orgresearchgate.net

In the context of an acid-catalyzed Pechmann reaction, the process generally involves:

Transesterification/Esterification : The reaction between the phenol and the β-keto ester is initiated. scispace.com

Electrophilic Attack : The activated carbonyl group of the ester attacks the aromatic ring of the phenol at the ortho position to the hydroxyl group, forming a new ring. researchgate.netscispace.com

Dehydration : The final step is the elimination of a water molecule to form the stable coumarin ring system, which can be viewed as an aldol-type condensation. researchgate.net

The role of this compound as a Lewis acid catalyst is to activate the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the attack by the phenol.

Pechmann Condensation for Coumarin Derivatives Synthesis

Comparative Catalytic Efficiency with Conventional Lewis and Brønsted Acids

This compound (BF₃·2H₂O) exhibits notable catalytic efficiency, often serving as a potent alternative to conventional Lewis and Brønsted acids in a variety of organic reactions. Its efficacy stems from its nature as a strong Lewis acid, readily accepting electron pairs to facilitate reactions. smolecule.com In many instances, BF₃·2H₂O can be used in catalytic amounts, promoting reactions such as polymerizations, esterifications, and Friedel-Crafts reactions. smolecule.comwikipedia.org

Compared to other Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), boron trifluoride and its hydrates can offer advantages in terms of handling and reaction work-up. While AlCl₃ is a powerful catalyst, it can be aggressive and lead to side reactions. Boron trifluoride, particularly as its dihydrate, provides a more controlled and often more selective catalytic activity. libretexts.org

When compared with Brønsted acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), BF₃·2H₂O, which is a Brønsted acid catalyst system, provides a non-oxidizing environment, which is advantageous in many synthetic transformations. researchgate.net Boron trifluoride monohydrate, a related compound, is considered a "super acid" and is a highly effective catalyst for several Friedel-Crafts reactions. iucr.org The use of BF₃·H₂O can sometimes circumvent the need for expensive superacids like trifluoromethanesulfonic acid. researchgate.net The catalytic activity of BF₃·2H₂O is also notable in comparison to solid acid catalysts like zeolites, which are used in reactions like the Fries rearrangement. researchgate.net

Rearrangement Reactions

Regioselective Fries Rearrangement of Phenolic Esters

This compound is an effective catalyst for the regioselective Fries rearrangement of phenolic esters, yielding hydroxyphenyl alkyl/aryl ketones. sigmaaldrich.comchemicalbook.comscientificlabs.com This reaction involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring. The use of BF₃·2H₂O under mild conditions allows for high yields and selectivity of the corresponding hydroxyketones. researchgate.net Research has shown that both aliphatic and aromatic carboxylic acid esters of phenols undergo this rearrangement smoothly in the presence of BF₃·2H₂O. researchgate.net This method provides a valuable pathway for the synthesis of ortho-hydroxyaryl ketones. researchgate.net

The regioselectivity of the Fries rearrangement can be influenced by the choice of catalyst. While acidic zeolites can favor the para-substituted product, the use of other catalysts can alter this preference. researchgate.net

Isomerization Reactions

Boron trifluoride and its hydrates are utilized as catalysts in various isomerization reactions, including those involving alkanes and alkenes. wikipedia.orgnih.gov These reactions are fundamental in petroleum cracking and desulfurization processes. nih.gov The catalytic activity of boron trifluoride facilitates the rearrangement of the carbon skeleton of molecules, leading to the formation of structural isomers. This capability is valuable in the chemical industry for producing more desirable or valuable isomers from readily available starting materials. justdial.com

Alkylation and Acylation Reactions

Friedel-Crafts Alkylation and Acylation of Aromatic Rings

Boron trifluoride is a widely recognized catalyst in Friedel-Crafts alkylation and acylation reactions, which are pivotal for attaching alkyl or acyl groups to aromatic rings. wikipedia.orgnih.gov In these electrophilic aromatic substitution reactions, BF₃ acts as a Lewis acid to activate the alkyl or acyl halide, enhancing its electrophilicity and facilitating the attack by the aromatic ring. smolecule.com

The reactivity of the haloalkane in Friedel-Crafts alkylation increases with the polarity of the C-X bond, with RF being the most reactive. Consequently, Lewis acids with corresponding halogens like BF₃ are commonly employed as catalysts. libretexts.org However, a limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. scribd.com Friedel-Crafts acylation, which introduces an acyl group, generally avoids this issue. libretexts.org

It's important to note that Friedel-Crafts reactions have limitations. They are generally unsuccessful with strongly deactivated aromatic rings, such as nitrobenzene, or when the ring bears certain substituents like amino groups that can react with the Lewis acid catalyst. libretexts.orgresearchgate.net

Ethylation of Benzene (B151609) and Phenols

This compound has been specifically studied as a catalyst in the ethylation of benzene. Research involving the use of isotopically labeled ethyl fluoride (B91410) has provided insights into the reaction mechanism. doi.org In the presence of excess boron trifluoride hydrate, the ethylation of benzene proceeds through an ethyl cation electrophile, leading to significant isotope position rearrangement in the ethyl group of the resulting ethylbenzene. doi.orgresearchgate.net In contrast, when the ethylation is catalyzed by boron trifluoride in excess benzene, the electrophile is believed to be a nonionized polar complex, and no such rearrangement is observed. doi.orgresearchgate.net

This demonstrates that the reaction conditions, particularly the relative amounts of the catalyst and the aromatic substrate, can significantly influence the nature of the electrophilic species and the outcome of the reaction.

Alkylation of Alcohols and Amines

This compound serves as an effective Lewis acid catalyst for alkylation reactions involving alcohols and amines. smolecule.com Its ability to promote the formation of carbon-carbon and carbon-nitrogen bonds makes it a valuable tool in synthesizing more complex molecules from simpler precursors.

Detailed research findings indicate that BF₃·2H₂O can catalyze the alkylation of phenols with alcohols. bits-pilani.ac.in For instance, the reaction of phenol with various alcohols in the presence of boron trifluoride leads to the formation of alkylated phenol derivatives. bits-pilani.ac.in The catalyst's role is to activate the alcohol, facilitating the generation of a carbocation or a related electrophilic species that then attacks the electron-rich aromatic ring of the phenol. Similarly, it is cited as a catalyst for the alkylation of amines. smolecule.com A historical monograph from 1948 also notes that this compound is an effective catalyst for the polymerization of butylene with alkapolyenes containing polar groups like amino (-NH₂) or hydroxyl (-OH) functions, a process that involves alkylation steps. bits-pilani.ac.in While BF₃ and its complexes are broadly used for alkylations, the dihydrate is specifically noted for these applications. chemimpex.combits-pilani.ac.inwikipedia.org

Intramolecular Acylation in Heterocyclic Synthesis (e.g., Acridones)

While boron trifluoride and its complexes are generally employed as catalysts in acylation reactions, specific literature detailing the use of this compound for the intramolecular acylation to form acridones is not prominent in the searched sources. This particular transformation is more commonly associated with boron trifluoride etherate (BF₃·OEt₂).

However, patent literature demonstrates the use of this compound in the synthesis of complex heterocyclic molecules, albeit not always through intramolecular acylation. For example, a synthetic route for a brominated intermediate involves treating the starting material with N-bromosuccinimide in this compound at elevated temperatures. epo.orggoogle.com Another patent describes a similar bromination of a complex ketone with N-bromosuccinimide in this compound to produce a bromo derivative, which is a precursor to other complex heterocyclic systems. newdrugapprovals.orgrssing.com These examples show that BF₃·2H₂O is used as a medium and catalyst in the multi-step synthesis of complex heterocyclic structures, even if its specific role in the intramolecular acylation to form acridones is not the primary example.

Esterification and Transesterification Reactions

This compound is a highly efficient catalyst for both esterification and transesterification reactions. smolecule.comnih.gov It is particularly notable for its role as an activator in the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters. mdpi.comsigmaaldrich.comsigmaaldrich.com

The Pechmann reaction mechanism involves a series of steps including transesterification and dehydration, which are promoted by the acidic nature of BF₃·2H₂O. mdpi.commdpi.com In a study on the Pechmann reaction, this compound was used to activate the condensation of various substituted phenols with methyl acetoacetate, producing 4-methylcoumarin derivatives in excellent yields, often exceeding 98%. mdpi.com The reaction proceeds smoothly, and a key advantage noted is that the process is not significantly exothermic, unlike reactions catalyzed by strong protonic acids like sulfuric acid, which is beneficial for industrial-scale applications. mdpi.com

The general procedure involves heating a mixture of the phenol, the β-ketoester (e.g., methyl acetoacetate), and this compound. mdpi.com The reaction can be performed at moderate temperatures (e.g., 60 °C) for short durations (e.g., 20 minutes) to achieve nearly quantitative yields. mdpi.com

Table 1: Synthesis of 4-Methylcoumarin Derivatives via Pechmann Reaction Catalyzed by this compound

| Phenol Reactant | Product (4-Methylcoumarin Derivative) | Reaction Conditions | Yield (%) |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | 60 °C, 20 min | 99% |

| Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 60 °C, 20 min | 98% |

| Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 60 °C, 20 min | 99% |

| Orcinol | 5-Hydroxy-4,7-dimethylcoumarin | 60 °C, 20 min | 98% |

| 2-Methylresorcinol | 7-Hydroxy-4,8-dimethylcoumarin | 60 °C, 20 min | 99% |

This table is based on data from Stoyanov, E.; Mezger, J. Molecules 2005, 10, 762-766. mdpi.com

Oxidation Reactions

Boron trifluoride has been identified as a highly effective catalyst for the selective synthesis of tricyclic monoperoxides from the reaction of β,δ-triketones with hydrogen peroxide. This reaction yields the desired peroxide products in good to excellent yields, ranging from 48% to 93%. In this process, boron trifluoride functions simultaneously as both a catalyst and a co-solvent.

The reaction is scalable, allowing for the production of tens of grams of the tricyclic monoperoxides. The products can be readily isolated from the reaction mixture using standard techniques like column chromatography. Although the literature often refers to the catalyst simply as "boron trifluoride," the reaction conditions, which involve aqueous hydrogen peroxide, suggest that the hydrated form of BF₃ is the active catalytic species. The reaction of BF₃ gas with water is known to form this compound. wikipedia.org

Deprotection Reactions

The cleavage of ethers is a critical deprotection step in multi-step organic synthesis. While boron trifluoride and its various complexes are known to catalyze the cleavage of ethers to alcohols, the specific use of this compound for this purpose is not extensively detailed in the searched scientific literature. nih.gov The application is more commonly reported using other forms, such as boron trifluoride etherate or boron trifluoride-methyl sulfide (B99878) complexes, which fall outside the scope of this article. Therefore, while the broader BF₃ family of reagents is relevant to this transformation, specific research findings focusing solely on the dihydrate complex for the cleavage of methyl ethers are not available in the consulted sources.

Removal of Tetrahydropyranyl (THP) Ethers

This compound serves as an effective catalyst for the deprotection of tetrahydropyranyl (THP) ethers, a common protecting group for alcohols in organic synthesis. koreascience.krorganic-chemistry.org The stability of THP ethers to various non-acidic conditions makes them valuable, but their removal requires acidic conditions. This compound provides a mild and efficient means for this transformation.

The deprotection process is typically carried out by treating the THP ether with a catalytic amount of this compound in a protic solvent like methanol (B129727) at room temperature. koreascience.kr The reaction generally proceeds to completion, yielding the corresponding alcohol in high yields. koreascience.kr This method is advantageous due to its mildness, which allows for the selective deprotection of THP ethers in the presence of other acid-sensitive functional groups. koreascience.kr For instance, protecting groups like methylenedioxy ethers and t-butoxycarbonyl (t-Boc) remain intact under these conditions. koreascience.kr

A variety of primary, secondary, allylic, and phenolic THP ethers can be efficiently cleaved using this method. koreascience.kr Notably, the process is generally free from side reactions such as the rearrangement of allylic alcohols or elimination reactions. koreascience.kr However, the deprotection of THP ethers of certain substrates, such as those containing nitro groups or some aldehydes, may proceed more slowly. koreascience.kr

The mechanism of deprotection involves the Lewis acidic boron trifluoride activating the ether oxygen, making it a better leaving group. The solvent then acts as a nucleophile to cleave the C-O bond, liberating the alcohol.

Other Specific Organic Transformations

Beyond the applications previously discussed, this compound catalyzes a range of other important organic transformations. Its utility as a Lewis acid catalyst extends to carbon-carbon bond-forming reactions, cyanation, cyclizations, and reductions. wikipedia.orgborates.today

Mukaiyama Aldol (B89426) Addition

This compound is an effective catalyst for the Mukaiyama aldol addition, a key carbon-carbon bond-forming reaction. wikipedia.orgborates.todaynih.gov This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone. The role of this compound is to act as a Lewis acid, activating the carbonyl compound towards nucleophilic attack by the silyl enol ether. nih.gov This activation leads to a significant lowering of the reaction's energy barrier, thereby facilitating the formation of a β-hydroxy carbonyl compound. nih.gov

The use of boron trifluoride as a catalyst in this reaction has been shown to be highly effective. nih.gov For example, the reaction between acetaldehyde (B116499) and 2-siloxy-1-propene proceeds efficiently in the presence of BF₃. nih.gov Computational studies have indicated that the catalytic effect of BF₃ stems from the increased positive charge on the carbonyl carbon atom upon coordination, which makes it more susceptible to nucleophilic attack. nih.gov

Cyanation Reactions

This compound can be employed in cyanation reactions, which are crucial for the synthesis of nitriles. researchgate.net While specific examples detailing the use of the dihydrate are less common than its etherate counterpart, the underlying principle of Lewis acid catalysis is the same. Boron trifluoride activates a substrate, facilitating the introduction of a cyanide group from a suitable source.

For instance, boron-based Lewis acids like B(C₆F₅)₃ have been successfully used to catalyze the direct cyanation of alcohols using isonitriles as a cyanide source, producing valuable α-aryl nitriles. nih.gov This method is advantageous as it avoids the use of more toxic cyanide reagents. nih.gov The reaction proceeds via the activation of the alcohol by the boron Lewis acid, enabling nucleophilic attack by the isonitrile.

Cyclization Reactions (e.g., Annulation of 3-Formylchromones)

This compound is a versatile catalyst for various cyclization reactions. researchgate.net A notable example is its synergistic use with Sc(OTf)₃ in the annulation of 3-formylchromones with functionalized alkenes. researchgate.net This reaction provides a direct route to highly functionalized 2-hydroxybenzophenones. The catalytic system allows for rapid synthesis with excellent regio- and chemoselectivity. researchgate.net The reaction is believed to proceed through a series of cycloaddition and rearrangement processes. researchgate.net

Dehydration Reactions

As a Lewis acid, this compound can effectively catalyze dehydration reactions. wikipedia.orgborates.today This process involves the removal of a water molecule from an alcohol to form an alkene or from an aldol-type product. The catalytic activity of boron trifluoride in these reactions is attributed to its ability to coordinate with the hydroxyl group, making it a better leaving group (water).

For example, in the Pechmann condensation for the synthesis of coumarins, one of the key steps is a dehydration reaction, which can be promoted by this compound. mdpi.comresearchgate.net

Ionic Hydrogenation for Polycyclic Aromatic Reductions

This compound, in conjunction with a hydride source such as triethylsilane, is utilized in the ionic hydrogenation of polycyclic aromatic hydrocarbons (PAHs). acs.org This method provides a means to reduce aromatic systems. The strong Brønsted acidity of the BF₃·H₂O system is thought to protonate the aromatic ring, generating a carbocation intermediate which is then reduced by the hydride donor. researchgate.net This technique has been applied to the reduction of various polycyclic aromatic compounds. acs.org Frustrated Lewis pairs involving boron-based compounds have also been shown to be effective catalysts for the hydrogenation of PAHs. nih.gov

Hydroboration Reactions for Organoboron Reagent Preparation

The catalytic application of this compound specifically in hydroboration reactions for the direct preparation of organoboron reagents from alkenes and alkynes is not a prominently documented method in synthetic organic chemistry. While boron trifluoride and its complexes, such as boron trifluoride etherate, are well-known to play a crucial role in the generation of diborane (B8814927) for hydroboration, the use of the dihydrate form as a direct catalyst for the addition of a B-H bond across a carbon-carbon multiple bond is not extensively supported by available research.

Hydroboration is a fundamental reaction that typically involves the addition of a borane (B79455) (BH₃) or its derivatives to alkenes and alkynes. wikipedia.orglibretexts.org This reaction proceeds in a concerted, anti-Markovnikov fashion, where the boron atom adds to the less substituted carbon of the double or triple bond. libretexts.orgmasterorganicchemistry.com The resulting organoborane can then be oxidized to an alcohol or utilized in a variety of other synthetic transformations, making it a cornerstone of modern organic synthesis. wikipedia.orgbyjus.com

The common method for generating the hydroborating agent, diborane (B₂H₆), in situ involves the reaction of sodium borohydride (B1222165) with boron trifluoride, often in the form of its etherate complex (BF₃·OEt₂). shu.ac.uklibretexts.org In this process, boron trifluoride acts as a Lewis acid to activate the borohydride and facilitate the release of diborane.

Research into the direct use of this compound as a catalyst for hydroboration is scarce. In fact, some evidence suggests that this compound may promote the hydrolysis of organoboron compounds rather than their formation via hydroboration. This is due to the presence of water molecules in the dihydrate complex, which can react with the sensitive organoborane products.

Given the current state of published research, a detailed discussion with research findings and data tables on the catalytic use of this compound for hydroboration cannot be provided. The primary role of boron trifluoride compounds in this context remains the in situ generation of diborane from borohydrides.

Advanced Applications and Functional Roles of Boron Trifluoride Dihydrate

Materials Science and Nanotechnology Applications

In the realm of materials science, boron trifluoride dihydrate serves as a critical component in the synthesis and modification of specialized materials, contributing to the development of advanced polymers and semiconductors.

This compound is instrumental in the creation of high-performance boron-containing polymers and composites. chemimpex.com It primarily functions as an efficient initiator or catalyst in polymerization reactions, leading to materials with desirable properties such as high thermal stability, mechanical strength, and flame resistance. chemimpex.comscienceandlaboratoryexp.com

One of the key applications is its use as an initiator for the cationic ring-opening polymerization of benzoxazines. sigmaaldrich.comchemicalbook.comscientificlabs.com Conventional thermal polymerization of some high-purity benzoxazine (B1645224) monomers can be slow or ineffective. researchgate.net Boron trifluoride complexes with water, such as the dihydrate, can initiate the polymerization process, enabling the formation of cross-linked phenolic materials even for monomers that are otherwise unreactive. scienceandlaboratoryexp.comresearchgate.net This catalytic role allows for greater molecular design flexibility compared to traditional phenolic resins like novolacs and resoles. researchgate.net The resulting polybenzoxazine materials are noted for their superior mechanical integrity and high glass transition temperatures. scienceandlaboratoryexp.comresearchgate.net

Table 1: Research Findings on the Role of this compound in Polymer Synthesis

| Application Area | Specific Role of BF₃·2H₂O | Resulting Polymer/Composite | Key Findings and Advantages |

| Polymer Chemistry | Initiator for cationic polymerization sigmaaldrich.comchemicalbook.comresearchgate.net | Polybenzoxazines | Accelerates polymerization of monomers that are unreactive to heat alone, leading to high-performance materials with superior thermal and mechanical properties. scienceandlaboratoryexp.comresearchgate.net |

| Composite Materials | Catalyst for polymer matrix formation chemimpex.com | Boron-containing composites | Facilitates the synthesis of polymers with enhanced characteristics like improved flame resistance and thermal stability. chemimpex.com |

| Organic Synthesis | Catalyst for Fries rearrangement scienceandlaboratoryexp.comsigmaaldrich.comchemicalbook.com | Hydroxyphenyl alkyl/aryl ketones (polymer precursors) | Enables the regioselective synthesis of precursors for advanced polymers under controlled conditions. scienceandlaboratoryexp.com |

Boron trifluoride and its hydrates play a crucial role in the fabrication and processing of boron-doped semiconductors. Boron is a standard p-type dopant for silicon, and boron trifluoride gas (BF₃) is a common source for this dopant via ion implantation. wikipedia.org The subsequent processing of these doped materials often involves etching steps where this compound emerges as a key chemical species.

In the manufacturing of semiconductor devices, doped oxide films like borosilicate glass (BSG) are used. During wet or vapor-phase etching of these layers with anhydrous hydrogen fluoride (B91410) (HF), a residue layer forms on the surface. aip.orgresearchgate.net Research has shown that when BSG is etched with a high flux of HF, the primary etching product found in this condensed layer is this compound (BF₃·2H₂O). aip.orgresearchgate.net The formation of this dihydrate in the residue layer is part of the mechanism that facilitates the controlled removal of the silicon oxide matrix, a critical step for creating integrated circuits. aip.org

Table 2: Research Findings on this compound in Semiconductor Processing

| Process | Material | Role of Boron Trifluoride Species | Finding |

| Anhydrous HF Etching | Borosilicate Glass (BSG) | Formation of BF₃·2H₂O as a primary etching byproduct aip.orgresearchgate.net | The condensed layer containing BF₃·2H₂O concentrates reactants at the surface, enhancing the etching rate of the Si-O matrix. aip.org |

| Plasma Etching | Silicon Dioxide (SiO₂) | Use of BF₃ gas as a plasma etchant | BF₃-based plasmas demonstrate selective etching of silicon dioxide over silicon, a vital process in microcircuit fabrication. google.com |

| Ion Implantation | Silicon | Use of BF₃ gas as a dopant source wikipedia.org | Provides a source of boron atoms to create p-type doped regions in silicon wafers. wikipedia.org |

Analytical Chemistry Applications

This compound and its related complexes are valuable reagents in analytical chemistry, particularly for preparing samples for chromatographic and spectrometric analysis.

Many organic compounds, particularly those with polar functional groups like carboxylic acids, are not sufficiently volatile for direct analysis by gas chromatography (GC). nih.gov Chemical derivatization is required to convert them into less polar, more volatile forms. Boron trifluoride, typically as a solution in an alcohol like methanol (B129727) or butanol, is a widely used and powerful acidic catalyst for this purpose. sigmaaldrich.comaocs.org

The most common application is the esterification of free fatty acids into their corresponding fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net This reaction is rapid and efficient; for example, using a 12-14% solution of boron trifluoride in methanol can complete the esterification of free fatty acids in approximately two minutes under reflux. aocs.orgresearchgate.net This process allows for the routine analysis of fatty acid profiles in complex biological and environmental samples, from soil and water to plasma and tissues. mdpi.comnih.gov

The derivatization of analytes using boron trifluoride-based reagents also serves to enhance their detection sensitivity in spectrometric techniques, especially when coupled with gas chromatography in GC-MS systems. By converting polar, high-boiling point compounds like aliphatic and aromatic carboxylic acids into their ester forms, their chromatographic peaks become sharper and their fragmentation patterns in mass spectrometry become more defined and reproducible. nih.gov

A study on the analysis of aromatic carboxylic acids in water optimized a derivatization method using a boron trifluoride-ethanol (BF₃·EtOH) solution. nih.govresearchgate.net This method proved to be repeatable and achieved low detection limits (in the parts-per-billion range), demonstrating the effectiveness of BF₃-mediated derivatization for sensitive trace analysis of environmental pollutants. nih.gov The process is crucial for identifying thousands of degradation products from hydrocarbons in oil-polluted water. nih.gov

Table 3: Application of Boron Trifluoride Reagents in Chromatographic Analysis

| Analytical Technique | Analyte Class | Reagent Form | Purpose of Derivatization | Research Outcome |

| GC-MS | Carboxylic Acids (in water) | Boron Trifluoride-Ethanol (BF₃·EtOH) nih.govresearchgate.net | Alkylation to form ethyl esters | Optimized and validated method for trace analysis with detection limits of 0.18-3.41 ppb. nih.gov |

| GC-MS | Fatty Acids (in soil) | Boron Trifluoride-Methanol (BF₃/MeOH) mdpi.com | Methylation to form FAMEs | Enabled profiling of free fatty acids (C₁₂ to C₃₂) in soil dissolved organic matter. mdpi.com |

| GC/TC/IRMS | Saturated Fatty Acids | 14% (w/v) Boron Trifluoride in Methanol researchgate.net | Methylation to form FAMEs | Effective for preparing samples for compound-specific stable hydrogen isotope analysis. researchgate.net |

| GC | Various Lipid Classes | Boron Trifluoride 7% in Hexane/Methanol nih.gov | Transesterification to FAMEs | Found suitable for free fatty acids and polar lipids, but less effective for cholesterol esters and triacylglycerols compared to other methods. nih.gov |

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, a standard reference compound is essential for calibrating chemical shifts. For ¹¹B NMR, the universally accepted external standard is boron trifluoride etherate (BF₃·O(C₂H₅)₂), which is assigned a chemical shift of 0 ppm. iucr.orgsdsu.eduresearchgate.net

While this compound itself is not used as a primary reference standard for calibrating spectra of other compounds, its own ¹¹B NMR spectral properties are of significant interest and are reported in specialized research. iucr.orgnih.gov For instance, a study characterizing a stabilized form of boron trifluoride monohydrate reported the ¹¹B NMR chemical shift of its BF₃ adduct at 0.1 ppm, measured relative to the external BF₃·O(C₂H₅)₂ standard. iucr.org Therefore, the dihydrate is an object of study in ¹¹B NMR, where its chemical shift provides insight into its electronic structure and coordination environment, rather than serving as the reference point itself.

Application in Neutron Detection Instruments

Boron trifluoride is utilized in neutron detection instruments due to the high neutron absorption cross-section of the boron-10 (B1234237) (¹⁰B) isotope. chemicalbook.comnih.gov When a ¹⁰B atom captures a neutron, it undergoes a nuclear reaction, producing a lithium-7 (B1249544) (⁷Li) ion and an alpha particle (α). These charged particles can be detected, forming the basis of the neutron detection system.

Neutron detectors are often filled with boron trifluoride gas. pnnl.govdtic.mil The efficiency of these detectors is proportional to the concentration of ¹⁰B atoms. dtic.mil To increase efficiency, the pressure of the BF₃ gas can be increased, or the gas can be enriched with the ¹⁰B isotope. nih.govdtic.mil this compound can serve as a stable source for generating the high-purity boron trifluoride gas required for these instruments. The performance of these counters is highly dependent on the purity of the BF₃ gas, as impurities can lead to spurious counts and unreliable operation. dtic.mil

| Neutron Detection with Boron-10 | Details |

| Nuclear Reaction | ¹⁰B + n → ⁷Li + α |

| Detection Principle | The charged particles (⁷Li and α) are detected. |

| Detector Filling | Boron trifluoride (BF₃) gas. |

| Efficiency Factors | Concentration of ¹⁰B, gas pressure, gas purity. |

Pharmaceutical and Agrochemical Intermediates Synthesis

Boron trifluoride and its complexes, including the dihydrate, are powerful Lewis acid catalysts extensively used in organic synthesis. heyigasglobal.comwikipedia.org This catalytic activity is crucial in the production of various pharmaceutical and agrochemical compounds.

In the pharmaceutical industry, boron trifluoride is instrumental in synthesizing a wide array of molecules, from antibiotics to vitamins. heyigasglobal.com It facilitates reactions such as:

Alkylation, isomerization, and polymerization. google.com

Acylation, esterification, and dehydration. wikipedia.org

Pechmann condensation for the synthesis of coumarin (B35378) derivatives. sigmaaldrich.com

Fries rearrangement of phenolic esters to produce hydroxyphenyl ketones. sigmaaldrich.com

While specific examples directly citing this compound in large-scale agrochemical synthesis are less common in publicly available literature, its role as a versatile catalyst in organic reactions suggests its utility in producing complex molecules that are often the basis of modern pesticides and herbicides. The fundamental reactions it catalyzes are foundational to the synthesis of many agrochemical active ingredients.

Generation of Diborane (B8814927) and Other Boron Hydrides

This compound is a key reagent in the production of diborane (B₂H₆) and other boron hydrides. wikipedia.orggoogle.com Diborane is a highly reactive and versatile reagent in its own right, with significant applications in organic synthesis and as a precursor to other boron compounds.

The generation of diborane from boron trifluoride typically involves reaction with a hydride source, such as sodium borohydride (B1222165) (NaBH₄) or lithium hydride (LiH). google.comwikipedia.org Improved procedures have been developed for the reaction of sodium borohydride with various boron trifluoride adducts, including those with ethers and glymes, to produce diborane. nih.govresearchgate.net

The general reaction can be represented as:

3 NaBH₄ + 4 BF₃ → 2 B₂H₆ + 3 NaBF₄

Mechanistic and Theoretical Studies of Boron Trifluoride Dihydrate Reactivity

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms at a molecular level. For boron trifluoride dihydrate, these methods illuminate the energetic landscapes of its reactions and the nature of its chemical bonds.

Density Functional Theory (DFT) Investigations of Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reactivity of boron-containing compounds. DFT calculations are employed to model reaction pathways, providing detailed energetic profiles and geometries for reactants, transition states, and products. researchgate.netresearchgate.net Studies on systems involving boron trifluoride, such as its etherate adduct, demonstrate its role in catalyzing reactions like the shuttling of hydrogen fluoride (B91410) equivalents from fluoroalkanes to alkynes. researchgate.netresearchgate.net These computational models reveal a stepwise mechanism involving intermediates where the BF3 moiety is coordinated to a reactant molecule. researchgate.net

For reactions catalyzed by BF3, DFT calculations can map out the free energy landscape, identifying the rate-determining steps. For example, in fluorocarbamoylation reactions, a turnover-limiting cyclization step followed by an internal fluoride transfer from a BF3-coordinated adduct has been proposed based on DFT studies. researchgate.net The theory also helps explain stereochemical outcomes, such as Z/E isomerization, by calculating the energetic barriers and the stability of transition states. researchgate.net These principles are directly applicable to understanding how this compound, acting as a Lewis acid catalyst, interacts with substrates and facilitates chemical transformations.

Molecular Orbital Analysis of Bonding and Charge Transfer

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in boron trifluoride and its adducts. mdpi.comncl.ac.ukyoutube.com Boron trifluoride (BF3) is a planar molecule with D3h symmetry and is considered "electron deficient," making it a potent Lewis acid. wikipedia.org The bonding in BF3 involves not only sigma (σ) bonds but also some degree of pi (π) bonding from the fluorine p-orbitals to the empty p-orbital on the boron atom. wikipedia.org

Upon formation of an adduct like this compound (BF3·2H2O), a coordinate covalent bond forms between the oxygen atom of a water molecule (the Lewis base) and the boron atom (the Lewis acid). MO analysis of analogous adducts, such as F3B–NH3, reveals that this interaction is driven by charge transfer. mdpi.com The primary donation occurs from the Highest Occupied Molecular Orbital (HOMO) of the Lewis base (e.g., the lone pair on the oxygen in water) to the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid (BF3). mdpi.com This charge transfer alters the electronic distribution and geometry of the constituent molecules, leading to the formation of a stable complex. mdpi.com

Conformational Isomerism Investigations of Adducts

The study of conformational isomerism in boron trifluoride adducts involves analyzing the rotation around the newly formed donor-acceptor bond. mdpi.comresearchgate.net For this compound, this would correspond to rotation around the B-O bonds. Computational studies on model adducts like F3B–NH3 demonstrate that different rotational conformations (e.g., staggered vs. eclipsed) have distinct energies. mdpi.com

The dynamics of this internal rotation and the associated energy barrier can be calculated using computational methods. mdpi.com The investigation reveals that the barrier to internal rotation is often small, but its origin is a complex interplay of various one- and two-center bonded and non-bonded energy terms throughout the molecule. researchgate.net Understanding the conformational landscape is crucial as the relative orientation of the coordinated water molecules can influence the reactivity and catalytic activity of the dihydrate complex.

Spectroscopic Characterization of this compound and its Intermediates

Spectroscopic techniques are indispensable for the experimental characterization of chemical structures and for tracking the progress of reactions. NMR, IR, and Raman spectroscopy provide detailed information about the atomic connectivity, electronic environment, and vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR, ¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for characterizing boron trifluoride and its complexes in solution. mcmaster.ca Both of boron's naturally occurring isotopes, ¹¹B (spin I = 3/2) and ¹⁰B (spin I = 3), are NMR active, though ¹¹B is more commonly used due to its higher natural abundance and sensitivity. huji.ac.il

¹¹B NMR: The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. For four-coordinate boron in adducts like BF3·OEt2, the ¹¹B signal typically appears as a broad singlet around 0 ppm (relative to BF3·OEt2). rsc.org Due to the quadrupolar nature of the boron nucleus, coupling to fluorine is often not resolved, resulting in broad signals rather than the expected quartet. researchgate.net In the case of this compound, which can exist in equilibrium with ionic species like [BF3(OH)]⁻, distinct ¹¹B signals may be observed. researchgate.net For instance, a broad signal in the range of -1.5 to -2.0 ppm can be attributed to various B-F bonds in solution. researchgate.net

¹⁹F NMR: ¹⁹F NMR is also a powerful tool for studying these complexes. In BF3 adducts, the ¹⁹F signal is typically found in the range of -145 to -155 ppm. rsc.org For BF3·H2O, proton-fluorine coupling can sometimes be observed at low temperatures, providing direct evidence for the H2O→BF3 coordinate bond. cdnsciencepub.com In solutions containing water, hydrolysis can lead to the formation of species like [BF3(OH)]⁻, which gives a characteristic signal around -147.0 to -148.7 ppm. researchgate.net

¹³C NMR: While not directly probing the boron center, ¹³C NMR is used to characterize organic ligands or substrates interacting with this compound during a reaction. For example, in studies involving BF3·OEt2, the carbon signals of the diethyl ether ligand are observed, and their shifts can provide information about the complexation. rsc.org

Table 1: Representative NMR Data for Boron Trifluoride and Related Species

| Compound/Species | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Reference(s) |

|---|---|---|---|---|

| BF3·OEt2 | ¹¹B | -0.62 | broad singlet | rsc.org |

| BF3·OEt2 | ¹⁹F | -152.8 | broad singlet | rsc.org |

| [BF4]⁻ | ¹⁹F | ~ -150 | singlet | researchgate.net |

| [BF3(OH)]⁻ | ¹⁹F | -147.0 to -148.7 | singlet | researchgate.net |

| BF3·H2O | ¹⁹F | Not specified | Skewed quartet (low T) | cdnsciencepub.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. For boron trifluoride, a molecule with D3h symmetry, the fundamental vibrations are well-characterized. nist.govcaltech.edu Upon complexation with water to form the dihydrate, significant changes in the vibrational spectra are expected.

The strong B-F stretching vibrations in BF3 are particularly informative. In the gas phase, BF3 shows a very strong absorption band in the IR spectrum around 1454 cm⁻¹. nist.gov When BF3 forms an adduct, the symmetry is lowered from D3h to approximately C3v (for a monoadduct) or lower. This change in symmetry, along with the electronic changes from bond formation, causes shifts in the vibrational frequencies. The B-F stretching modes in the complex typically shift to lower frequencies, while new vibrational modes corresponding to the B-O bond and the coordinated water molecules appear. These spectral changes provide direct evidence of complex formation and offer insights into the strength of the donor-acceptor interaction.

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Boron trifluoride | BF3 |

| This compound | BF3·2H2O |

| Boron trifluoride monohydrate | BF3·H2O |

| Boron trifluoride diethyl etherate | BF3·O(CH2CH3)2 |

| Tetrafluoroborate | [BF4]⁻ |

| Hydroxytrifluoroborate | [BF3(OH)]⁻ |

| Ammonia | NH3 |

| Water | H2O |

| Hydrogen fluoride | HF |

Kinetic and Thermodynamic Analysis of Catalyzed Reactions

The catalytic activity of this compound (BF₃·2H₂O) is rooted in its ability to accelerate chemical transformations through lowering the activation energy of reactions. While extensive quantitative kinetic and thermodynamic data for reactions specifically catalyzed by this compound are not broadly available in the public domain, insights can be drawn from related systems and specific studied reactions.

Boron trifluoride and its complexes are well-known Lewis acid catalysts that enhance reaction rates by activating electrophiles. For instance, in the Pechmann reaction for the synthesis of coumarins, this compound has been demonstrated to be a highly efficient catalyst, promoting the reaction of substituted phenols with β-ketoesters to give excellent yields. mdpi.comresearchgate.net The reaction proceeds smoothly under relatively mild conditions, indicating a significant catalytic effect.

Table 1: Pechmann Reaction of Substituted Phenols with Methyl Acetoacetate (B1235776) Catalyzed by this compound researchgate.net

| Entry | Phenol (B47542) Reactant | Reaction Temperature (°C) | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Resorcinol | 18-20 | 3 hours | 7-Hydroxy-4-methylcoumarin | 90-95 |

| 2 | Resorcinol | 60 | 20 minutes | 7-Hydroxy-4-methylcoumarin | 99 |

| 3 | Pyrogallol | 18-20 | 10-12 hours | 7,8-Dihydroxy-4-methylcoumarin | - |

| 4 | Phloroglucinol | 18-20 | 10-12 hours | 5,7-Dihydroxy-4-methylcoumarin | - |

| 5 | 3-Methoxyphenol | 60 | 20 minutes | 7-Methoxy-4-methylcoumarin | 98 |

| 6 | 3-Ethoxyphenol | 60 | 20 minutes | 7-Ethoxy-4-methylcoumarin | 99 |

Note: The yields for entries 3 and 4 were not explicitly stated in the source but the reaction was reported to be complete.

Computational studies on related boron trifluoride-catalyzed reactions provide a theoretical framework for understanding the kinetic and thermodynamic aspects. For example, in a BF₃-catalyzed Diels-Alder reaction, theoretical calculations have shown a significant reduction in the activation energy barrier compared to the uncatalyzed reaction, thereby explaining the observed rate enhancement.

In the context of polymerization, the concentration of the BF₃ catalyst and the initiator can directly influence the reaction rate. For the polymerization of p-hydroxystyrene catalyzed by boron trifluoride etherate in the presence of water, the rate of polymerization was observed to increase with an increasing concentration of either the initiator or the catalyst. cmu.edu

While specific activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation for a wide range of reactions catalyzed by this compound are not readily found in literature, the high efficiency and mild conditions reported for reactions like the Pechmann condensation suggest a substantial lowering of the free energy of activation (ΔG‡).

Elucidation of Electrophilic Nature and Reaction Pathways

The catalytic activity of this compound is fundamentally attributed to its pronounced electrophilic character, functioning as a potent Lewis acid. The boron atom in boron trifluoride is electron-deficient and readily accepts a pair of electrons from a Lewis base, such as the oxygen or nitrogen atom of a substrate. This interaction activates the substrate, making it more susceptible to nucleophilic attack. In the dihydrate form, the water molecules are coordinated to the boron atom, and it is this complex that acts as the catalytic species.

The general mechanism of catalysis by this compound involves the initial coordination of the Lewis acid to an electrophilic center in one of the reactants. For instance, in reactions involving carbonyl compounds, the this compound coordinates to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, thereby increasing the positive charge on the carbonyl carbon and enhancing its electrophilicity.

A well-documented example is the Pechmann reaction, where this compound catalyzes the synthesis of coumarins. The proposed mechanism involves three key steps:

Hydroxyalkylation: The this compound activates the β-ketoester (e.g., methyl acetoacetate) by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich phenol.

Transesterification: An intramolecular cyclization occurs, where a hydroxyl group of the phenol attacks the ester carbonyl, leading to the formation of a cyclic intermediate.

Dehydration: The final step involves the elimination of a water molecule to form the stable aromatic coumarin (B35378) ring system. mdpi.com

Computational studies on similar BF₃-catalyzed reactions have provided deeper insights into the reaction pathways. For example, density functional theory (DFT) calculations on the BF₃-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes have been used to support proposed reaction mechanisms and explain the observed product distributions. rsc.org These theoretical models can help in visualizing the transition states and intermediates involved in the reaction pathway.

In Friedel-Crafts type reactions, boron trifluoride and its complexes act as catalysts by activating the alkylating or acylating agent. This activation often leads to the formation of a carbocation or a highly polarized complex, which then acts as the electrophile in the subsequent aromatic substitution.

While the direct spectroscopic observation and isolation of reaction intermediates in this compound-catalyzed reactions are challenging due to their transient nature, the combination of kinetic data, product analysis, and computational modeling allows for a detailed elucidation of the reaction pathways and a clear understanding of the electrophilic nature of this versatile catalyst.

Industrial Relevance and Process Optimization with Boron Trifluoride Dihydrate

Advantages for Industrial-Scale Organic Synthesis

In the realm of industrial organic synthesis, efficiency, cost-effectiveness, and product purity are paramount. Boron trifluoride dihydrate serves as a potent catalyst that addresses these requirements, promoting key reactions such as alkylations, esterifications, and condensations. Its distinct properties contribute to improved manufacturing processes for fine chemicals and pharmaceutical intermediates.

A primary advantage of using this compound as a catalyst is its capacity to significantly increase reaction rates and improve product yields. Its strong Lewis acidity allows it to activate electrophiles, thereby accelerating reactions that might otherwise be slow or require harsh conditions.

A notable example is in the Pechmann condensation for the synthesis of coumarin (B35378) derivatives. Research has demonstrated that when substituted phenols react with methyl acetoacetate (B1235776) in the presence of this compound, the corresponding 4-methylcoumarins can be obtained in excellent yields. Specifically, conducting the reaction at 60 °C for just 20 minutes resulted in yields of 98-99%. This is a substantial improvement compared to using concentrated sulfuric acid, which under similar conditions, produced yields in the range of 40-70%. The reaction promoted by this compound is also not significantly exothermic, which eliminates the need for cooling and is a considerable advantage for industrial-scale applications.

| Reactant (Phenol) | Catalyst | Temperature (°C) | Time | Yield (%) | Source(s) |

| Resorcinol | This compound | 60 | 20 min | 99 | |

| Pyrogallol | This compound | 60 | 20 min | 99 | |

| Phloroglucinol | This compound | 60 | 20 min | 98 | |

| Resorcinol | Conc. Sulfuric Acid | - | - | 40-70 |

This interactive table summarizes the comparative yields in the Pechmann condensation.

Furthermore, in the synthesis of tetraphenylporphyrin (B126558) through a pyrrole-benzaldehyde (B8331489) condensation, catalysis with this compound was shown to benefit from the addition of various salts, leading to increased yields. However, the degree of hydration is a critical factor; in the benzylation of arenes, for instance, this compound was found to be less effective than its etherate complex, indicating that excessive water can be detrimental in certain reactions.

The economic and environmental viability of an industrial process is greatly enhanced by the ability to recycle and reuse the catalyst. This compound has demonstrated potential for reusability, which is a significant advantage for industrial applications. After its use in the Pechmann condensation, the catalyst can be recovered from the aqueous phase by mild evaporation under reduced pressure and reused several times. This possibility for reuse presents a more economical and straightforward method for the synthesis of coumarins.